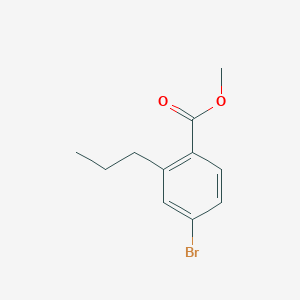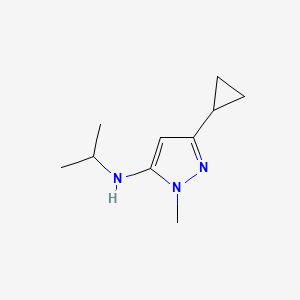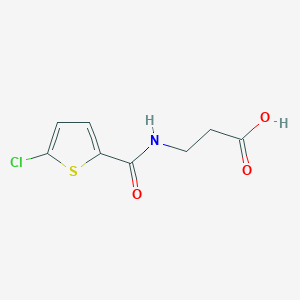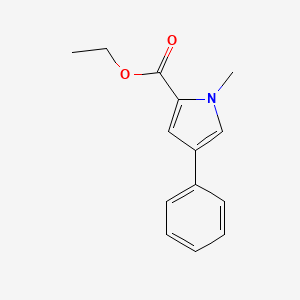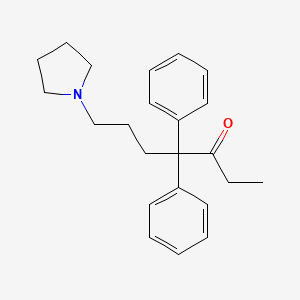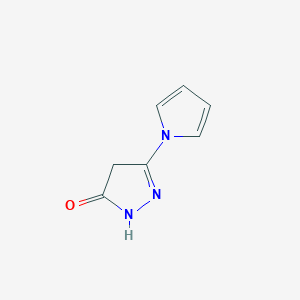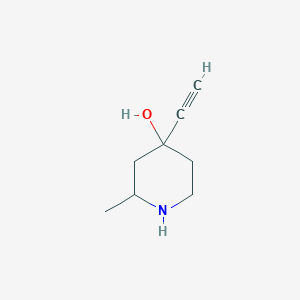
4-Ethynyl-2-methylpiperidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-methylpiperidin-4-OL is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
The synthesis of 4-Ethynyl-2-methylpiperidin-4-OL typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under optimized conditions to yield the target compound . The reaction conditions include the use of solvents like DMF and THF, and the presence of excess KOH to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Ethynyl-2-methylpiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation can be used to reduce the compound, often using palladium or platinum catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces saturated derivatives .
Scientific Research Applications
4-Ethynyl-2-methylpiperidin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methylpiperidin-4-OL involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction involves the formation of a strong salt-bridge with the receptor, preventing the virus from attaching and entering the cell .
Comparison with Similar Compounds
4-Ethynyl-2-methylpiperidin-4-OL can be compared with other piperidine derivatives such as:
4-Methylpiperidin-4-OL: Similar in structure but lacks the ethynyl group, which may affect its biological activity and chemical reactivity.
N-Substituted Piperidin-4-ones: These compounds have different substituents on the nitrogen atom, which can significantly alter their properties and applications.
The uniqueness of this compound lies in its ethynyl group, which provides additional sites for chemical modification and potential biological activity .
Properties
CAS No. |
66493-36-5 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-ethynyl-2-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H13NO/c1-3-8(10)4-5-9-7(2)6-8/h1,7,9-10H,4-6H2,2H3 |
InChI Key |
QVTLVKKWKVCKED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)


